molecular formula C18H23NO5 B1228567 2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

Cat. No. B1228567
M. Wt: 333.4 g/mol
InChI Key: DJLGSTKNGBXRSF-UHFFFAOYSA-N
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Description

3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylic acid O2-cyclopentyl ester O5-methyl ester is a member of indoles.

Scientific Research Applications

Synthetic Approach to the Indole Ring System

A study by Bennett, Mullen, and Georgiev (1989) presented a novel synthetic approach to the indole ring system, specifically exploring rearrangements of heterocycles. This approach involves the conversion of dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate to dimethyl 4,5,6,7-tetra-hydro-1-methyl-1H-indole-2,3-dicarboxylate via a 2,3-dihydroisoxazole-pyrrole rearrangement (Bennett et al., 1989).

Synthesis of Conformationally Constrained Tryptophan Derivatives

Horwell, Nichols, Ratcliffe, and Roberts (1994) explored the synthesis of novel 3,4-fused tryptophan analogs, which included a structural component similar to the compound . These derivatives were utilized in conformation elucidation studies for peptides and peptoids (Horwell et al., 1994).

Study of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates

A study by Ivashchenko et al. (2014) involved synthesizing new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives. Although these compounds showed limited antiviral activity, the research contributed to the understanding of indole derivatives in medicinal chemistry (Ivashchenko et al., 2014).

Chemistry of 4,5,6,7-Tetrahydro-1H-Indoles

Lash, Bladel, Shiner, Zajeski, and Balasubramaniam (1992) conducted a study on the chemistry of 4,5,6,7-tetrahydro-1H-indoles, which are structurally related to the compound . Their work focused on synthesizing a variety of these compounds, contributing significantly to the field of organic chemistry and the understanding of indole derivatives (Lash et al., 1992).

properties

Product Name

2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-cyclopentyl 5-O-methyl 3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-9-8-12-14(16(20)13(9)17(21)23-3)10(2)15(19-12)18(22)24-11-6-4-5-7-11/h9,11,13,19H,4-8H2,1-3H3

InChI Key

DJLGSTKNGBXRSF-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=C(N2)C(=O)OC3CCCC3)C)C(=O)C1C(=O)OC

Canonical SMILES

CC1CC2=C(C(=C(N2)C(=O)OC3CCCC3)C)C(=O)C1C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Reactant of Route 4
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Reactant of Route 5
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-cyclopentyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

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